3-(4-Chlorophenyl)propanimidamide hydrochloride
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Overview
Description
3-(4-Chlorophenyl)propanimidamide hydrochloride is an organic compound with the molecular formula C9H12ClN2·HCl It is a derivative of propanimidamide, featuring a 4-chlorophenyl group attached to the third carbon of the propanimidamide chain
Scientific Research Applications
3-(4-Chlorophenyl)propanimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)propanimidamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and propionitrile.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with propionitrile in the presence of a base such as sodium ethoxide to form 3-(4-chlorophenyl)propionitrile.
Reduction: The nitrile group in 3-(4-chlorophenyl)propionitrile is then reduced to an amine using hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Imidamide: The resulting amine is treated with an appropriate reagent, such as ammonium chloride, to form the imidamide.
Hydrochloride Formation: Finally, the imidamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)propanimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The imidamide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with various substituents replacing the chlorine atom.
Reduction: Amine derivatives.
Oxidation: Oximes or other oxidized forms.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propanimidamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propanimidamide hydrochloride
- 3-(4-Methylphenyl)propanimidamide hydrochloride
- 3-(4-Fluorophenyl)propanimidamide hydrochloride
Uniqueness
3-(4-Chlorophenyl)propanimidamide hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)propanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-2,4-5H,3,6H2,(H3,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECOQFIOZWZCCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=N)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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